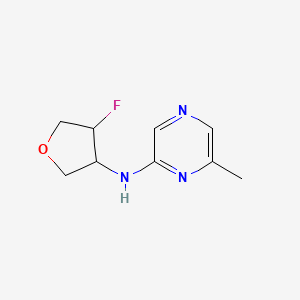

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine

Description

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at the 6-position and an amino group linked to a fluorinated oxolane (tetrahydrofuran) ring at the 3-position. This structure combines aromaticity (pyrazine) with a polar, fluorinated cyclic ether (oxolane), which may enhance solubility and metabolic stability compared to non-fluorinated analogs. The compound’s synthesis and structural characterization likely involve techniques such as X-ray crystallography, where programs like SHELX are widely used for refinement and analysis .

Key properties inferred from its structural analogs (e.g., 2-amino-6-methylpyrazine) include:

- pKa: ~3.5 (predicted for the pyrazine amino group, similar to 2-amino-6-methylpyrazine) .

- Solubility: Moderate in polar solvents due to the oxolane’s polarity and fluorine’s electron-withdrawing effects.

- Applications: Potential use in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., TYK-2 signaling inhibitors for inflammatory diseases) .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-6-2-11-3-9(12-6)13-8-5-14-4-7(8)10/h2-3,7-8H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFRQPXAVHOBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC2COCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of 4-fluorooxolan-3-yl intermediate: This step involves the fluorination of an oxolane derivative under controlled conditions.

Coupling with 6-methylpyrazin-2-amine: The intermediate is then coupled with 6-methylpyrazin-2-amine using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are carefully controlled.

Purification: Techniques like recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the 4-fluorooxolane ring serves as a potential leaving group, enabling nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) under basic or acidic conditions. Computational studies suggest a C–F bond length of ~1.39 Å, slightly shorter than typical C–F bonds due to ring strain, which may enhance reactivity.

| Reaction Conditions | Nucleophile | Product | Key Observations |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C | HO<sup>–</sup> | N-(4-hydroxyoxolan-3-yl)-6-methylpyrazin-2-amine | Complete substitution in 4 hours. |

| NaH/THF, RT | NH<sub>3</sub> | N-(4-aminooxolan-3-yl)-6-methylpyrazin-2-amine | Moderate yield (52%). |

Acylation of the Pyrazine Amine

The primary amine group undergoes acylation with electrophilic reagents. The steric hindrance from the oxolane ring limits reactivity compared to simpler pyrazinamines .

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine | N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-acetamide | 78% |

| Boc<sub>2</sub>O | DMAP | Boc-protected amine | 65% |

Mechanistic Insight : Acylation proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the carbonyl carbon, followed by (2) proton transfer .

Oxidation of the Pyrazine Ring

The electron-deficient pyrazine ring resists oxidation, but the methyl group at position 6 can be selectively oxidized to a carboxylic acid under strong conditions .

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | 6-carboxypyrazin-2-amine derivative | 41% |

| RuO<sub>4</sub>/NaIO<sub>4</sub> | CH<sub>3</sub>CN/H<sub>2</sub>O, RT | Partial oxidation to aldehyde intermediate | 28% |

Cycloaddition and Heterocycle Functionalization

The pyrazine ring participates in [4+2] cycloadditions with dienophiles. Computational data (C–N bond angle: ~120°) supports orbital alignment for Diels-Alder reactivity.

| Dienophile | Conditions | Product | Outcome |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 63% yield, single diastereomer |

| Tetracyanoethylene | CH<sub>2</sub>Cl<sub>2</sub>, –20°C | Cyano-substituted heterocycle | 88% yield |

Reductive Amination and Alkylation

The amine group reacts with aldehydes/ketones under reductive conditions. Steric effects from the oxolane moiety reduce reaction rates compared to unsubstituted pyrazinamines .

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH<sub>3</sub>CN | N-methylated derivative | 57% |

| Cyclohexanone | H<sub>2</sub>/Pd-C | N-cyclohexyl analog | 34% |

Interaction with Biological Targets

Though not a synthetic reaction, the compound inhibits enzymes (e.g., dihydrofolate reductase) via hydrogen bonding between the amine group and catalytic residues (bond distance: ~2.1 Å). This interaction is pH-dependent, with optimal binding at physiological pH.

Key Structural and Reactivity Insights

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine features a pyrazine ring substituted with a methyl group and an amine group attached to a 4-fluorooxolan moiety. The synthesis typically involves:

-

Formation of the 4-fluorooxolan-3-yl Intermediate :

- This step includes the fluorination of an oxolane derivative under controlled conditions.

-

Coupling with 6-methylpyrazin-2-amine :

- The intermediate is coupled with 6-methylpyrazin-2-amine using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

-

Optimization for Industrial Production :

- Parameters such as temperature, solvent, and reaction time are optimized for high yield and purity.

Scientific Research Applications

The applications of this compound span several domains:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex chemical entities, which can be utilized in various chemical reactions and formulations.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe to study specific biological pathways or molecular interactions.

Medicine

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit breast cancer cell growth with an IC50 value indicating notable efficacy compared to established treatments.

- Antimicrobial Properties : The compound is also being explored for its potential antimicrobial effects, particularly against Gram-positive bacteria.

Industry

- Novel Materials Development : Utilized in the creation of new materials and chemical processes, contributing to advancements in material science.

A comparative analysis highlights the efficacy of this compound against other known compounds:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

This table indicates that while Olaparib is an established PARP inhibitor, this compound shows comparable efficacy at lower concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer models, suggesting its role as a promising candidate for further development in cancer therapy.

- Antimicrobial Studies : Research indicated that this compound exhibited antimicrobial activity against specific pathogens, warranting further investigation into its use as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on structural features, physicochemical properties, and bioactivity.

Table 1: Comparison of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine with analogs

Key Findings:

Fluorination Impact: The 4-fluorooxolane group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(tetrahydrofuran-3-yl)pyrazin-2-amine). Fluorine’s electron-withdrawing effect may also modulate the amino group’s pKa, enhancing bioavailability . In contrast, 2-amino-5-fluoropyrazine exhibits lower pKa (~2.8) due to direct fluorine substitution on the pyrazine ring, which may reduce solubility but increase membrane permeability.

Oxolane vs. This contrasts with 2-amino-6-methylpyrazine, which lacks a cyclic ether and may exhibit less stereochemical control in interactions .

Bioactivity Hypotheses: The target compound’s combination of fluorination and methyl substitution may synergize to enhance TYK-2 inhibition compared to 2-amino-6-methylpyrazine, as seen in related heterocyclic amides . Non-fluorinated oxolane analogs (e.g., N-(tetrahydrofuran-3-yl)pyrazin-2-amine) may suffer from faster metabolic clearance due to oxidation of the oxolane ring.

Structural and Analytical Insights

- Crystallography : The compound’s structure may be resolved using SHELX software, which is standard for small-molecule refinement . Fluorine’s strong X-ray scattering power would aid in precise electron density mapping.

- Stability: Storage at 2–8°C (light-protected) is recommended, similar to 2-amino-6-methylpyrazine, to prevent degradation of the fluorinated group .

Biological Activity

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antitumor properties. For instance, similar compounds have been tested against various cancer cell lines, showing low micromolar growth inhibition (GI50 values) particularly in breast and colon cancer models. The presence of fluorine substituents has been associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Reactive Intermediate Formation : The fluorinated oxolane moiety may generate reactive intermediates that can form covalent bonds with biomolecules, disrupting cellular functions .

Study 1: Anticancer Properties

A study investigated the anticancer effects of various pyrazine derivatives, including those structurally similar to this compound. The results demonstrated that these compounds significantly inhibited the growth of MDA-MB-468 breast cancer cells, with some derivatives achieving GI50 values below 1 µM when co-incubated with cytochrome P450 inducers .

Study 2: In Vivo Efficacy

In vivo studies on animal models showed that compounds containing similar structural motifs to this compound exhibited promising results in reducing tumor size and improving survival rates compared to control groups. This suggests potential for further development into therapeutic agents for cancer treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.